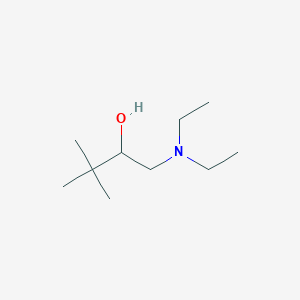
1-(Diethylamino)-3,3-dimethylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3,3-dimethylbutan-2-ol is an organic compound with a complex structure that includes a diethylamino group and a dimethylbutanol backbone
Preparation Methods
The synthesis of 1-(Diethylamino)-3,3-dimethylbutan-2-ol typically involves the reaction of diethylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure optimal yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent quality and efficiency.
Chemical Reactions Analysis
1-(Diethylamino)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group is replaced by other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Diethylamino)-3,3-dimethylbutan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an analgesic or anesthetic agent.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
1-(Diethylamino)-3,3-dimethylbutan-2-ol can be compared with similar compounds, such as:
1-(Diethylamino)-2-propanol: This compound has a similar diethylamino group but a different backbone structure, leading to variations in its chemical properties and applications.
3,3-Dimethylbutan-2-one: A precursor in the synthesis of this compound, it has different reactivity and uses.
Diethylamine: A simpler compound with a diethylamino group, used in various chemical reactions and as a building block for more complex molecules. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Properties
CAS No. |
142534-85-8 |
|---|---|
Molecular Formula |
C10H23NO |
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-(diethylamino)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C10H23NO/c1-6-11(7-2)8-9(12)10(3,4)5/h9,12H,6-8H2,1-5H3 |
InChI Key |
MVPSKXKEFJNBGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



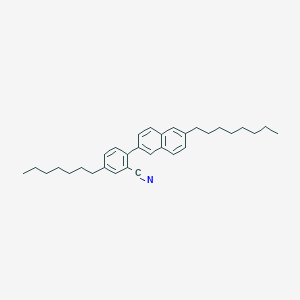
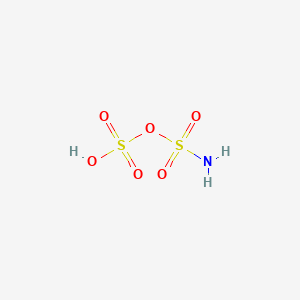

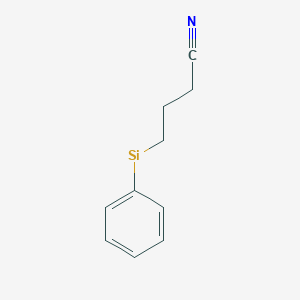
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
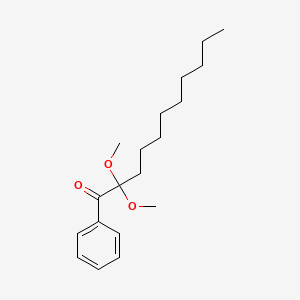
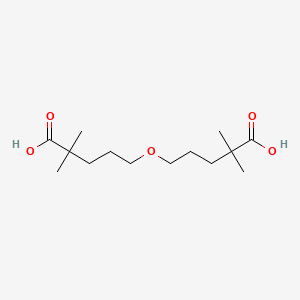

![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

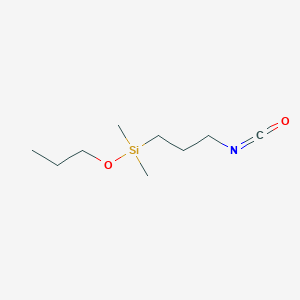
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
